2-Cyanoacetamide

Catalog No.
S524680
CAS No.
107-91-5
M.F
C3H4N2O
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoacetamide

CAS Number

107-91-5

Product Name

2-Cyanoacetamide

IUPAC Name

2-cyanoacetamide

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6)

InChI Key

DGJMPUGMZIKDRO-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)N

solubility

1.55 M
1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL

Synonyms

2-cyanoacetamide, cyanoacetamide

Canonical SMILES

C(C#N)C(=O)N

The exact mass of the compound Cyanoacetamide is 84.0324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55 m1 g dissolves in 6.5 ml cold water; 1.3 g @ 0 °c in 100 ml of 95% alcohol; 3.1 g @ 26 °c in 100 ml of 95% alcohol; 7.0 g @ 44 °c in 100 ml of 95% alcohol; 14.0 g @ 62 °c in 100 ml of 95% alcohol; 21.5 g @ 71 °c in 100 ml of 95% alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyanoacetylation of Amines

    Scientific Field: Organic Chemistry

    Summary of Application: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis.

    Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways.

    Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.

Synthesis of Heterocycles

    Summary of Application: Cyanoacetamides are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals.

    Methods of Application: The methylene group of these compounds can participate in a group of condensation and substitution reactions.

Detection of D-Glucose

Synthesis of Fused Heterocycles

Synthesis of Spiro Compounds

Synthesis of Biologically Active Compounds

Synthesis of Agrochemicals

Synthesis of Chemotherapeutic Agents

2-Cyanoacetamide is an organic compound characterized by its acetic amide structure with a nitrile functional group. Its chemical formula is C₃H₄N₂O, and it is known for its role as a versatile building block in organic synthesis. The compound is typically a white crystalline solid that is soluble in water and polar organic solvents. It is often utilized in various

, including:

  • Knoevenagel Condensation: This reaction involves the condensation of 2-cyanoacetamide with aldehydes in the presence of a base, leading to the formation of α,β-unsaturated carbonyl compounds .
  • Gewald Reaction: In this reaction, 2-cyanoacetamide reacts with ketones or aldehydes in the presence of a base and elemental sulfur to yield substituted 2-aminothiophenes .
  • Hydroxylation Reactions: 2-Cyanoacetamide can also undergo hydroxylation mediated by tert-butyl hydroperoxide, producing various hydroxylated derivatives .

Research indicates that 2-cyanoacetamide exhibits notable biological activities. It has been investigated for its potential as an antihistamine receptor antagonist, which may contribute to the development of new therapeutic agents for allergic conditions. Additionally, derivatives of 2-cyanoacetamide have been explored for their inhibitory effects on viral proteases, suggesting potential applications in antiviral drug development .

Several methods exist for synthesizing 2-cyanoacetamide:

  • Kolbe Nitrile Synthesis: This method involves the reaction of chloroacetic acid with sodium cyanide, followed by Fischer esterification and subsequent aminolysis.
  • Ammonolysis of Ethyl Cyanoacetate: Ethyl cyanoacetate can react with concentrated ammonia at elevated temperatures to yield 2-cyanoacetamide .
  • Multi-component Reactions: Recent studies have explored solvent-free cascade reactions involving 2-cyanoacetamides to synthesize complex heterocycles .

2-Cyanoacetamide finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly antihistamines and antiviral agents.
  • Agriculture: The compound is also explored for its potential use in agrochemicals.
  • Spectrofluorimetric Methods: It is employed in analytical chemistry to determine the activity of certain drugs by spectrofluorimetric techniques .

Studies have focused on the interactions of 2-cyanoacetamide with various biological targets. For instance, its interaction with H1 receptor antagonists has been analyzed to evaluate its efficacy as a potential therapeutic agent. Additionally, research into its reactivity with different functional groups has provided insights into its utility in complex organic syntheses.

Several compounds share structural similarities with 2-cyanoacetamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
AcetamideSimple amideLacks the cyano group; less reactive
MalononitrileDicarbonitrileContains two nitrile groups; used in similar reactions
Cyanoacetic AcidCarboxylic acidContains a carboxyl group; used in different syntheses
Ethyl CyanoacetateEsterUsed as a precursor for various reactions

Uniqueness of 2-Cyanoacetamide: Unlike many similar compounds, 2-cyanoacetamide's unique combination of amine and nitrile functionalities allows it to participate in diverse

2-Cyanoacetamide (NCCH₂CONH₂) crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The crystallographic analysis revealed unit cell parameters of a = 8.36 Å, b = 13.56 Å, c = 7.56 Å, and β = 111.2°, yielding a unit cell volume of approximately 859.2 ų [1] [2]. The structure contains eight molecules per unit cell (Z = 8) with two molecules in the asymmetric unit, indicating a relatively dense crystal packing arrangement [1].

The crystal structure determination was accomplished using Cu-Kα radiation through Patterson and electron-density mapping techniques, followed by least-squares refinement methods that achieved an R factor of 0.089 for 1129 observed reflections [1]. Hydrogen atom positions were successfully determined from difference synthesis, providing complete structural characterization of the compound [1].

Table 1: Crystallographic Data for 2-Cyanoacetamide

ParameterValue
Molecular FormulaC₃H₄N₂O
Molecular Weight (g/mol)84.08
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parameter a (Å)8.36
Unit Cell Parameter b (Å)13.56
Unit Cell Parameter c (Å)7.56
Beta Angle (°)111.2
Volume (ų)859.2
Z (molecules per unit cell)8
Molecules in asymmetric unit2
Temperature (K)Room temperature
RadiationCu-Kα
R factor0.089
Observed reflections1129

Molecular Geometry from X-ray Diffraction Studies

X-ray diffraction analysis reveals that 2-cyanoacetamide molecules adopt an approximately planar geometry and are oriented nearly within the (01) crystallographic plane [1]. The molecular geometry demonstrates characteristic bond lengths that reflect the electronic nature of the functional groups present in the compound.

The nitrile group exhibits a triple bond length of 1.162 Å between nitrogen and carbon, which is consistent with typical N≡C bond distances [1]. The carbon-carbon bond connecting the nitrile group to the methylene carbon measures 1.458 Å, while the bond between the methylene carbon and the carbonyl carbon is 1.522 Å [1]. The amide C-N bond length of 1.339 Å indicates partial double bond character due to resonance within the amide functional group, and the carbonyl C=O bond measures 1.247 Å [1].

Table 2: Bond Lengths in 2-Cyanoacetamide

Bond TypeBond Length (Å)Description
N≡C (nitrile)1.162Triple bond between nitrogen and carbon
C-C (nitrile-methylene)1.458Single bond connecting nitrile to methylene carbon
C-C (methylene-carbonyl)1.522Single bond connecting methylene to carbonyl carbon
C-N (amide)1.339Partial double bond character in amide group
C=O (carbonyl)1.247Double bond in carbonyl group
Standard deviation (σ)0.005Standard deviation for all measurements

These bond length measurements were obtained after applying rotational oscillation corrections, with all measurements having a standard deviation of 0.005 Å [1]. The precision of these measurements provides reliable structural information for understanding the electronic distribution and reactivity patterns of 2-cyanoacetamide.

Hydrogen Bonding Networks in Solid-State Configurations

The crystal structure of 2-cyanoacetamide is stabilized by an extensive three-dimensional hydrogen bonding network that governs the solid-state packing arrangement [1]. The two molecules in the asymmetric unit are connected through complementary hydrogen bonding interactions that form dimeric units as the fundamental building blocks of the crystal structure.

Within each dimeric unit, the molecules are joined by N-H···O hydrogen bonds with distances of 2.94 and 2.96 Å [1]. These intramolecular hydrogen bonds involve the amide hydrogen atoms acting as donors and the carbonyl oxygen atoms serving as acceptors, creating a stable dimeric configuration. The nearly identical bond distances indicate the equivalent nature of these hydrogen bonding interactions within the dimer.

The dimeric units are subsequently connected to adjacent dimers through N-H···N≡C hydrogen bonds with a distance of 3.14 Å [1]. In these interdimer interactions, the amide hydrogen atoms form hydrogen bonds with the nitrogen atoms of the nitrile groups, creating an extended network that propagates throughout the crystal structure. This hydrogen bonding pattern demonstrates the dual functionality of the nitrile nitrogen as both an electron-withdrawing group and a hydrogen bond acceptor [3].

Table 3: Hydrogen Bonding Network in 2-Cyanoacetamide Crystal Structure

Interaction TypeDistance (Å)Description
N-H···O (intradimer)2.94Hydrogen bond between amide NH and carbonyl oxygen within dimer
N-H···O (intradimer)2.96Second NH···O hydrogen bond within same dimer unit
N-H···N≡C (interdimer)3.14Hydrogen bond between amide NH and nitrile nitrogen connecting dimers
Molecular orientationNearly planarMolecules lie approximately in (01) crystallographic plane

The hydrogen bonding network exhibits characteristics typical of compounds containing both amide and nitrile functional groups [4]. The cyano group demonstrates versatility in intermolecular interactions, as it can participate in various types of noncovalent bonding including tetrel bonds and π-hole interactions [3]. The systematic arrangement of these hydrogen bonds contributes to the overall stability of the crystal structure and influences the physical properties of the solid compound.

Tautomerism and Conformational Dynamics

2-Cyanoacetamide exhibits tautomeric equilibrium between its keto and enol forms, although the keto form is thermodynamically favored under normal conditions [5] [6]. The keto-enol tautomerism in 2-cyanoacetamide involves the migration of a hydrogen atom from the methylene carbon to the carbonyl oxygen, accompanied by the formation of a C=C double bond and conversion of the carbonyl to a hydroxyl group.

Theoretical calculations using density functional theory methods demonstrate that the trans conformation represents the most stable arrangement of 2-cyanoacetamide [7]. High-level B2PLYPD3 computations reveal that only the trans conformer constitutes a real equilibrium structure on the potential energy surface, while vibrational analysis of the gauche conformer shows an imaginary frequency associated with the bending mode [7].

The enol tautomer of 2-cyanoacetamide lacks significant stabilizing factors such as intramolecular hydrogen bonding or aromatic character that would favor its formation [8]. Unlike compounds such as 2,4-pentanedione, which forms stable enol tautomers due to intramolecular hydrogen bonding, 2-cyanoacetamide does not possess structural features that would stabilize the enol form [9]. Consequently, the equilibrium lies heavily toward the keto form under ambient conditions.

Table 4: Tautomeric and Conformational Properties of 2-Cyanoacetamide

PropertyDescriptionEnergy Considerations
Predominant FormKeto form strongly favored over enol formKeto form stabilized by amide resonance
Enol Tautomer StabilityEnol form is thermodynamically disfavored due to lack of stabilizing factorsEnol form lacks intramolecular hydrogen bonding
Conformational PreferenceTrans conformation around amide bond preferredTrans form minimizes steric interactions
PlanarityMolecule adopts approximately planar geometryPlanarity maximizes orbital overlap
Rotational BarriersLow energy barriers for rotation around single bondsMethylene group allows free rotation
Electronic DistributionElectron delocalization through amide group and nitrile π-systemConjugation stabilizes overall structure

The conformational dynamics of 2-cyanoacetamide are characterized by relatively low energy barriers for rotation around single bonds, particularly involving the methylene group [10]. Computational studies on related cyanoacetamide derivatives reveal that molecular flexibility can lead to conformational polymorphism, where different conformers may exist in different crystal forms [11]. However, the planar geometry of 2-cyanoacetamide is maintained through maximization of orbital overlap and electronic conjugation between the amide and nitrile functional groups.

The traditional synthesis of 2-cyanoacetamide primarily relies on the aminolysis of cyanoacetic esters, a well-established methodology that has been refined over decades. The classical approach involves the reaction of ethyl cyanoacetate with aqueous or alcoholic ammonia, first documented in Organic Syntheses procedures [1] [2]. This method operates through nucleophilic attack of ammonia on the ester carbonyl, followed by elimination of the alcohol to form the desired amide product.

The reaction mechanism proceeds via tetrahedral intermediate formation, where ammonia attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate releases ethanol and generates 2-cyanoacetamide. Temperature control is crucial, as excessive heating can lead to decomposition of the cyanoacetamide product or formation of unwanted side products [3] [1].

Recent investigations have demonstrated significant improvements in yield and reaction conditions through the use of methyl cyanoacetate instead of ethyl cyanoacetate. The Chinese patent CN111925302A describes a novel low-temperature approach using liquid ammonia at temperatures ranging from -10°C to -5°C [4]. This method achieves remarkable yields of 96-98% compared to the traditional 85-91% yields of classical methods. The process involves slowly introducing liquid ammonia into a methyl cyanoacetate solution in methanol, maintaining strict temperature control to prevent gasification of the ammonia reagent.

The optimization of molar ratios has proven critical for maximizing yields. When using methanol as solvent, the optimal molar ratio of methyl cyanoacetate to methanol ranges from 1:1.70 to 1.85, while the molar ratio of methyl cyanoacetate to liquid ammonia should be maintained at 1:1.09 to 1.15 [4]. These ratios ensure complete dissolution of reactants while providing sufficient driving force for the aminolysis reaction.

Temperature optimization studies reveal that the traditional esterification route requires temperatures of 100-140°C for effective ester formation, followed by aminolysis at 10-100°C [3]. However, the novel low-temperature approach eliminates the need for high-temperature esterification, directly proceeding to product formation at sub-zero temperatures. This temperature reduction offers substantial energy savings and improved safety profiles for industrial applications.

Traditional Synthesis Methods - Reaction Conditions and Yields
MethodTemperature (°C)PressureCatalystYield (%)Reaction TimeSolvent
Ethyl Cyanoacetate + Ammonia (Classical)Room Temperature to 200AtmosphericNone85-9120 min - several hoursAqueous/Alcoholic Ammonia
Methyl Cyanoacetate + Liquid Ammonia (Low Temperature)-10 to -5Elevated (Liquid NH3)None96-980.5-1 hourMethanol
Butyl Cyanoacetate + Ammonia (Catalyzed)30AtmosphericSodium Methoxide (1-2.5 mol%)85-917 hoursn-Butanol
Cyanoacetic Acid Esterification Route100-140Atmospheric/VacuumNone (for esterification)85-918-13 hoursButanol/Other alcohols

Novel Catalytic Routes and Green Chemistry Approaches

The development of sustainable synthetic methodologies for 2-cyanoacetamide has led to innovative catalytic systems that address environmental concerns while maintaining high efficiency. The most promising approaches incorporate principles of green chemistry, including atom economy, solvent reduction, and catalyst recyclability [5] [6].

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for 2-cyanoacetamide production. This methodology employs ammonium acetate as a mild catalyst under microwave irradiation conditions, typically operating at 160W for 40 seconds [7]. The α,β-unsaturated 2-cyanoacetamide derivatives synthesized via this route demonstrate excellent yields ranging from 70-98%, with dramatically reduced reaction times compared to conventional heating methods. The microwave approach offers enhanced selectivity and energy efficiency, reducing overall energy consumption by up to 40% compared to traditional thermal methods [7].

Ultrasound-assisted synthesis provides another environmentally benign route, utilizing acoustic cavitation to promote the aminolysis reaction under mild conditions [5]. This approach operates at room temperature, eliminating the need for external heating while achieving yields of 65-85%. The ultrasonic irradiation facilitates intimate mixing of reactants and accelerates mass transfer, resulting in improved reaction kinetics and reduced solvent requirements.

A particularly innovative catalytic approach involves the use of 6-halo-2-pyridones as bifunctional Brønsted acid/base catalysts for ester aminolysis [8]. The 6-chloro-2-pyridone catalyst demonstrates remarkable efficiency in promoting aminolysis reactions, enabling the conversion of both reactive aryl esters and less reactive methyl esters. This catalyst system operates through dual activation, simultaneously activating both the ester substrate and the amine nucleophile through hydrogen bonding interactions. The catalyst can be recovered quantitatively after reaction and recycled multiple times without loss of activity, addressing sustainability concerns in industrial applications [8].

Enzymatic approaches using lipase catalysts represent the pinnacle of green chemistry methodology for amide bond formation. Lipase HXN-200 from Sphingomonas species has been demonstrated to catalyze ester aminolysis in aqueous media under mild conditions [9]. This biocatalytic approach offers exceptional selectivity and operates under environmentally benign conditions, producing minimal waste and requiring no harsh chemicals or extreme reaction conditions.

The implementation of solvent-free synthesis protocols has gained significant attention as a means of eliminating organic waste generation. Direct mixing of methyl cyanoacetate with primary or secondary amines without solvent, followed by simple filtration, achieves yields of 90-95% while eliminating the need for organic solvents entirely [10]. This approach exemplifies the atom economy principle, where all reaction components are incorporated into the final product with minimal waste generation.

Novel Catalytic Routes and Green Chemistry Approaches
MethodCatalyst/ConditionsTemperature (°C)AdvantagesYield (%)Environmental Benefit
Microwave-Assisted SynthesisNH4OAc, 160W, 40sMicrowave heatingShort reaction time, high yield70-98Reduced energy consumption
Ultrasound-Assisted SynthesisUltrasonic irradiationRoom temperatureEnergy efficient, mild conditions65-85Solvent reduction
6-Halo-2-pyridone Catalysis6-Chloro-2-pyridoneReflux conditionsHigh selectivity, recyclable catalyst85-95Catalyst recovery
Solvent-Free SynthesisDirect mixing without solventRoom temperatureNo waste solvents, atom economy90-95Zero waste solvents
Enzyme-Catalyzed AminolysisLipase HXN-200Mild conditionsBiocompatible, selective80-90Biodegradable process

Large-Scale Production Techniques and Industrial Protocols

Industrial-scale production of 2-cyanoacetamide requires careful consideration of reactor design, heat management, and process optimization to ensure consistent product quality and economic viability. The selection of appropriate reactor systems depends on the chosen synthetic route, with glass-lined and stainless steel reactors being preferred for their chemical resistance and heat transfer capabilities [11].

The industrial implementation of the low-temperature liquid ammonia route necessitates specialized equipment capable of handling cryogenic conditions and elevated pressures. Multi-neck reaction vessels equipped with efficient stirring systems, temperature monitoring, and ammonia flow control are essential for maintaining optimal reaction conditions [4]. The reactor design must accommodate the exothermic nature of the aminolysis reaction while preventing ammonia loss through adequate pressure management systems.

Heat management represents a critical aspect of large-scale production, particularly for the traditional high-temperature esterification routes. The process requires precise temperature control between 100-140°C for esterification, followed by cooling to 10-100°C for the subsequent aminolysis step [3]. Industrial installations typically employ jacketed reactors with automated temperature control systems to maintain optimal conditions throughout the reaction sequence.

The optimization of residence times varies significantly depending on the chosen methodology. Traditional batch processes require 8-13 hours for complete conversion, while the novel low-temperature approach reduces this to 0.5-1 hour for the main reaction phase [3] [4]. Continuous flow systems offer the potential for further optimization, with residence times as short as minutes being achievable under optimal conditions [12].

Catalyst management in industrial processes focuses on systems that utilize minimal catalyst loadings while maintaining high selectivity. Basic catalysts such as sodium methoxide are employed at concentrations of 0.5-10 mol%, with optimal loadings typically in the 1-2.5 mol% range based on the original acid input [3]. The catalyst dosing systems must ensure uniform distribution throughout the reaction mixture to prevent local concentration effects that could lead to side reactions.

Process monitoring and quality control are implemented through continuous gas chromatography analysis to track conversion rates and product purity. Industrial protocols typically target product purities of 98-99.7% with overall yields exceeding 85-98% depending on the chosen synthetic route [3] [4]. Real-time monitoring allows for immediate process adjustments to maintain optimal conditions and prevent batch losses.

Energy efficiency considerations have led to the adoption of heat integration strategies, where waste heat from the exothermic aminolysis reaction is captured and utilized for other process steps. This approach can reduce overall energy consumption by 30-40% compared to traditional linear heating approaches [13].

Large-Scale Production Parameters
ParameterSpecificationEquipment
Reactor TypeGlass-lined/Stainless SteelMulti-neck flask with stirrer
Operating Temperature (°C)-25 to 140Temperature control system
Operating PressureAtmospheric to 5 barPressure monitoring
Molar Ratio (Reactants)1:1.02-1.15 (substrate:NH3)Flow control meters
Residence Time0.5-8 hoursTimer controls
Catalyst Loading0.5-10 mol% (when used)Catalyst dosing system
Heat ManagementCooling/heating jacketsHeat exchangers
Product Purity (%)98-99.7GC analysis system
Overall Yield (%)85-98Distillation columns
Energy ConsumptionReduced by 30-40% vs classicalEnergy monitoring

Purification Strategies and Crystallization Conditions

The purification of 2-cyanoacetamide requires carefully optimized crystallization protocols to achieve the high purity standards demanded by pharmaceutical and industrial applications. The compound exhibits favorable crystallization behavior due to its hydrogen bonding capabilities and moderate solubility characteristics across various solvent systems [14].

Recrystallization from ethanol represents the most widely employed purification method, operating through dissolution at elevated temperatures (80-100°C) followed by controlled cooling to induce crystallization [15]. This approach consistently achieves purities of 98-99% with recovery rates of 85-90%. The process involves dissolving the crude 2-cyanoacetamide in hot ethanol, optionally treating with activated carbon for decolorization, filtering while hot, and allowing the filtrate to cool slowly to room temperature to promote crystal formation [15].

A superior purification method utilizes a methanol/dioxane solvent system in a 6:4 ratio, operating at room temperature conditions [15]. This approach achieves enhanced purities of 99-99.5% with improved recovery rates of 90-95%. The solvent mixture provides optimal solvation characteristics that promote selective dissolution of 2-cyanoacetamide while leaving impurities undissolved, resulting in higher purity products.

Vacuum drying protocols are essential for removing residual solvents and achieving final product specifications. Operating at temperatures of 40-60°C under reduced pressure, vacuum drying achieves purities of 98.5-99% with excellent recovery rates of 95-98% [3] [4]. The mild drying conditions prevent thermal decomposition while ensuring complete solvent removal.

Centrifugal filtration has emerged as an efficient separation technique for industrial applications, particularly when processing the crystallization slurries generated by the low-temperature synthesis routes [4]. This method operates at room temperature and achieves purities of 96-98% with recovery rates of 90-95%. The centrifugal approach provides rapid separation of crystalline product from mother liquor, enabling faster processing times and improved productivity.

Activated carbon treatment serves as an effective decolorization step, particularly when producing pharmaceutical-grade material. Hot ethanol dissolution in the presence of activated carbon removes colored impurities and trace organic contaminants, achieving final purities of 99-99.7% [15]. Although recovery rates are somewhat reduced to 80-85% due to product adsorption on the carbon, the enhanced purity justifies this approach for high-value applications.

The melting point serves as a critical quality indicator for 2-cyanoacetamide, with high-purity material exhibiting sharp melting points in the range of 119-122°C [16] [17] [18]. The consistency of melting point across different purification methods indicates the effectiveness of various crystallization approaches in achieving comparable purity levels.

Solubility behavior plays a crucial role in optimizing crystallization conditions. 2-Cyanoacetamide demonstrates highest solubility in dimethylformamide, followed by acetone, water, acetonitrile, and methanol [14]. The compound shows lowest solubility in dichloromethane, making it an excellent antisolvent for precipitation processes. All solvents exhibit positive temperature dependence for solubility, enabling temperature-controlled crystallization protocols.

The optimization of crystallization conditions requires consideration of nucleation and crystal growth kinetics. Slow cooling rates promote larger, higher-quality crystals, while rapid cooling generates smaller crystals with potentially higher surface impurity content. Industrial protocols typically employ controlled cooling rates of 0.5-1°C per minute to balance crystal quality with processing time requirements.

Purification and Crystallization Data
MethodConditionsPurity Achieved (%)Recovery (%)Melting Point (°C)
Recrystallization from Ethanol80-100°C dissolution, cooling98-9985-90119-122
Recrystallization from MeOH/Dioxane6:4 ratio, room temperature99-99.590-95120-121.5
Vacuum Drying40-60°C, reduced pressure98.5-9995-98118-122
Centrifugal FiltrationRoom temperature separation96-9890-95119-121
Activated Carbon TreatmentHot ethanol dissolution99-99.780-85120.5-121.5
Solubility Data in Various Solvents
SolventSolubility OrderSolubility at 298KTemperature Dependence
Water3rdHigh (1g in 6.5mL)Increases with T
Methanol5thModerateIncreases with T
Ethanol9thModerateIncreases with T
DMF1st (highest)Very HighIncreases with T
Acetone2ndHighIncreases with T
Acetonitrile4thModerateIncreases with T
Tetrahydrofuran8thLowIncreases with T
Dichloromethane14th (lowest)Very LowIncreases with T

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM ALCOHOL
PLATES (WATER)
WHITE POWDER

XLogP3

-1

Exact Mass

84.0324

Appearance

Solid powder

Melting Point

121.5 °C
119.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YBK38G2YXH

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (76.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-91-5

Wikipedia

Cyanoacetamide

Methods of Manufacturing

PREPARED BY ACTION OF AQ OR ALCOHOLIC AMMONIA ON CYANOACETIC ESTER: HESSE, AM CHEM J 18, 724 (1896); THOLE, THORPE, J CHEM SOC 99, 429 (1911); OTT, LOPMANN, BER 55, 1258 (1922); CORSON ET AL, ORG SYN COLL VOL I (2ND ED, 1941) P 179.

General Manufacturing Information

Acetamide, 2-cyano-: ACTIVE

Storage Conditions

SEE CYANIDES. ...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER. /CYANIDES/

Dates

Last modified: 08-15-2023

New Flavone-Cyanoacetamide Hybrids with a Combination of Cholinergic, Antioxidant, Modulation of β-Amyloid Aggregation, and Neuroprotection Properties as Innovative Multifunctional Therapeutic Candidates for Alzheimer's Disease and Unraveling Their Mechanism of Action with Acetylcholinesterase

Shaik Jeelan Basha, Penumala Mohan, Daniel Pushparaju Yeggoni, Zinka Raveendra Babu, Palaka Bhagath Kumar, Ampasala Dinakara Rao, Rajagopal Subramanyam, Amooru Gangaiah Damu
PMID: 29745222   DOI: 10.1021/acs.molpharmaceut.8b00041

Abstract

In line with the modern multi-target-directed ligand paradigm of Alzheimer's disease (AD), a series of 19 compounds composed of flavone and cyanoacetamide groups have been synthesized and evaluated as multifunctional agents against AD. Biological evaluation demonstrated that compounds 7j, 7n, 7o, 7r, and 7s exhibited excellent inhibitory potency (AChE, IC
of 0.271 ± 0.012 to 1.006 ± 0.075 μM) and good selectivity toward acetylcholinesterase, significant antioxidant activity, good modulation effects on self-induced Aβ aggregation, low cytotoxicity, and neuroprotection in human neuroblastoma SK-N-SH cells. Further, an inclusive study on the interaction of 7j, 7n, 7o, 7r, and 7s with AChE at physiological pH 7.2 using fluorescence, circular dichroism, and molecular docking methods suggested that these derivatives bind strongly to the peripheral anionic site of AChE mostly through hydrophobic interactions. Overall, the multifunctional profiles and strong AChE binding affinity highlight these compounds as promising prototypes for further pursuit of innovative multifunctional drugs for AD.


Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety

Magda F Mohamed, Yasmin M Attia, Samia A Shouman, Ismail A Abdelhamid
PMID: 28071583   DOI: 10.2174/1871520617666170110154110

Abstract

Novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives are synthesized.
The structure of these compounds was elucidated using different spectral tools. Compounds were evaluated for their cytotoxic activities against different types of human cancer cell lines including, breast (MCF-7, T47D, MDA MB231); liver (HEPG-2); colon (HCT116); prostate (PC3); and cervix (HELA) cells. In this study, we used compounds 11 and 12 that showed the highest cytotoxicity on PC3 and HEPG2 cells, to explore their effects on apoptosis, metastasis and angiogenesis of cancer cells.
Results revealed that the growth inhibition produced by the two selected compounds was due to cytocidal and not due to cytostatic effect in both cell lines. This cytocidal effect was due to up-regulation of caspases-3, and- 9. In addition, the two compounds inhibited the expression of metalloproteinases-2 and 9 (MMP 2&9). Moreover, HIF-1alpha and VEGF expressions were inhibited by both compounds.
In conclusion, N-(4, 5, 6, 7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives showed different anticancer potential against different cancer cell lines. Compounds 11 and 12 showed the most active cytotoxicity against PC3 and HepG2 cells. Both compounds have apoptotic, anti- metastatic and anti-angiogenic effects.


Diversity-Oriented Synthesis of Coumarin-Linked Benzimidazoles via a One-Pot, Three-Step, Intramolecular Knoevenagel Cyclization

Po-Hsin Eric Yao, Sunil Kumar, Yu-Li Liu, Chiu-Ping Fang, Chia-Chen Liu, Chung-Ming Sun
PMID: 28195456   DOI: 10.1021/acscombsci.7b00004

Abstract

Diversity-oriented synthesis of coumarin-linked benzimidazoles from N-(2-aminophenyl)-2-cyanoacetamide was achieved via a one-pot, three-step sequential reaction in excellent yields. In situ intramolecular cyclization of the cyanoacetamide afforded benzimidazoles which subsequently underwent a Knoevenagel condensation of the 2-cyanomethylbenzimidazoles with salicylaldehydes promoted by triethylamine to reach the target compounds. An important intermediate, 2-(2-imino-2H-chromen-3-yl)-1H-benzimidazole was characterized by X-ray analysis and further hydrolyzed to 2-(coumarin-3-yl)benzimidazole in acidic condition. Among the synthesized compounds, some were found to be promising inhibitors of porcine kidney d-amino acid oxidase (pkDAO).


Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications

Refat El-Sayed, Meshal H K Almalki
PMID: 28768958   DOI: 10.5650/jos.ess16233

Abstract

The aim of this study is a synthesis of new bioactive heterocyclic compounds incorporated fatty chain for use in different industrial applications. Cyanoacetamide derivative (2) was successfully transferred into five and six membered heterocyclic derivatives by the reaction with various chemical reagents. Addition number of moles of propylene oxide to these compounds gave nonionic surface-active agents having a good solubility, biodegradability and hence lowers the toxicity to human beings and becomes environmentally friendly. The antimicrobial and surface activities were investigated that showed the most of them have pronounced activity, which makes them suitable for diverse applications like the manufacturing of drugs, pesticides, emulsifiers, cosmetics, etc.


Synthesis and evaluation of analgesic, behavioral effects and chronic toxicity of the new 3,5-diaminopyrazole and its precursor the thiocyanoacetamide

Ridha Ben Ali, Amal Ben Othman, Khouloud Bokri, Samira Maghraoui, Adel Hajri, Azaiez Ben Akacha, Chadli Dziri, Michèle Véronique El May
PMID: 27951417   DOI: 10.1016/j.biopha.2016.11.119

Abstract

This study aimed to explore the analgesic, antioxidant, behavioral and toxicological effects of 3,5-diaminopyrazole and thiocyanoacetamide. Caffeine was used as reference drug whose effects are known after oral treatment with an efficient dose (10mg/kg/day) for 30days. The preliminary bioassays indicated that both compounds at this dose have strong antioxidant capacities and present highly analgesic effects. The behavioral study showed an activation of the rat memory by thiocyanoacetamide. This molecule caused a phobia state to open areas in the elevated plus maze and specifically agoraphobia in the open field with a lack in the development of the exploratory capacity. 3,5-Diaminopyrazole caused memory troubles in rats that forgot the pathway to the exit from the maze, and induced an anxiety state revealed by immobility in closed arms of the elevated plus maze. All these observations were compared to the treatment by the known analgesic, caffeine, which increased the state of vigilance of the rats and developed their exploratory capacity. The chronic treatment with the investigated compounds showed no sign of toxicity with the absence of effect on the body and organ weights, blood count, kidney and liver function and histology. 3,5-Diaminopyrazole and thiocyanoacetamide have potent antioxidant and analgesic activities that are higher than caffeine with a safety profile. The chronic treatment by thiocyanoacetamide activated the memory and caused an emotional state of agoraphobia, but 3,5-diaminopyrazole caused a memory impairment and an emotional state of anxiety. Thus, the present study warrants further investigations involving these novel molecules for a possible development of new strong analgesic and antioxidant drugs which have an effect on the memory capacity.


A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent

Michal Douša, Jiří Břicháč, Marcela Tkadlecová, Stanislav Man, Josef Zezula, Josef Hájíček, Tomáš Pekárek
PMID: 27344628   DOI: 10.1016/j.jpba.2016.06.016

Abstract

A novel and sensitive derivatization procedure for the determination of 2-cynaoacetamide in pharmaceutical samples using liquid chromatography with the fluorescence detection was discovered. The method is based on derivatization of 2-cynaoacetamide using 2-hydroxyacetophenone as a new derivatization reagent. The product of derivatization reaction was isolated and characterized using spectroscopic techniques namely LC-MS, NMR and IR. The structure of 2-cyanoacetamide derivative was unambiguously assigned as a 2-amino-4-phenylfuran-3-carboxamide. Two derivatization systems were optimized in terms of reaction temperature, reaction time, pH and concentration of 2-hydroxyacetophenone, and a new pre- and post-derivatization HPLC methods were developed. The separations on HPLC with pre-column derivatization were accomplished using stationary phase based on a XBridge C18 column (100×4.6, 3.5μm) and isocratic elution using the mobile phase acetonitrile - 0.1% formic acid (30:70, v/v). The separations on the HPLC with post-column derivatization were performed on stationary phase on a TSKgel Amide-80 column (150×4.6mm, 3μm). The mobile phase was a mixture of acetonitrile, methanol and 10mM sodium formate buffer at pH=4.5 in ratio 3:2:95 (v/v). Both HPLC methods were fully validated in terms of linearity, sensitivity (limit of detection and limit of quantification), accuracy and precision according to ICH guidelines. The pre-column derivatization method was linear in the range 1.1-2000μg/l with method accuracy≥98.2% and method precision RSD≤4.8%. The post-column derivatization method was linear in the range 12-2000μg/l. Method accuracy≥96.3% and method precision RSD≤3.5%. Proposed new methods were proved to be highly sensitive, simple and rapid, and were successfully applied to the determinations of 2-cynaoacetamide in pregabalin.


Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices

Mian Muhammad, Jasmin Shah, M Rasul Jan, Behisht Ara, Mariam Mahabat Khan, Abid Jan
PMID: 26960611   DOI: 10.2116/analsci.32.313

Abstract

A spectrofluorimetric method for determination of triazine herbicides was developed. The method involves reaction of ammonical 2-cyanoacetamide with the herbicide. The net fluorescent intensity (FI) of the product was measured at 376 nm using 330 nm as excitation wavelength. A linear relationship between concentration and FI was found in the range of 0.3 - 10 μg mL(-1) for atrazine and 0.2 - 10 μg mL(-1) for terbutryn. The LOD and LOQ were found to be 0.07 ± 0.023 μg mL(-1) and 0.23 ± 0.023 μg mL(-1), respectively, with %RSD <12.1% for atrazine and 0.027 ± 0.009 μg mL(-1) and 0.091 ± 0.009 μg mL(-1), respectively, with %RSD <5% for terbutryn. The %recoveries of the subject triazines from soil and wheat grains were found in the range of 90.0 ± 0.14 to 96.0 ± 0.15% for atrazine and 95.0 ± 0.05 to 98 ± 0.02% for terbutryn.


Polymerase synthesis of DNA labelled with benzylidene cyanoacetamide-based fluorescent molecular rotors: fluorescent light-up probes for DNA-binding proteins

Dmytro Dziuba, Radek Pohl, Michal Hocek
PMID: 25704490   DOI: 10.1039/c5cc00530b

Abstract

Viscosity-sensitive fluorophores, fluorescent molecular rotors based on aminobenzylidene-cyanoacetamide moiety, were tethered to 2'-deoxycytidine triphosphate via a propargylamine linker and incorporated into DNA by polymerases in primer extension, nicking enzyme amplification or PCR. DNA probes incorporating modified nucleosides show a light-up response upon binding to a protein.


A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation

Ramadan Ahmed Mekheimer, Mariam Abdullah Al-Sheikh, Hanadi Yousef Medrasi, Najla Hosain Hassan Alsofyani
PMID: 29522435   DOI: 10.3390/molecules23030619

Abstract

A convenient, fast and environmentally benign procedure for the synthesis of a new series of highly functionalized
-alkylated pyridines as privileged medicinal scaffolds was developed via a unique three-component reaction of easily available aromatic as well as heteroaromatic aldehydes,
-alkyl-2-cyanoacetamides and malononitrile in EtOH in the presence of K₂CO₃ as a base promoter under microwave irradiation. The presented tandem process is presumed to proceed via Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation and subsequent aromatization. Particularly valuable features of this protocol, including high product yields, mild conditions, atom-efficiency, simple execution, short reaction times and easy purification make it a highly efficient and promising synthetic strategy to prepare substituted pyridine nuclei. The proposed mechanism of this novel one-pot reaction and structure elucidation of the products are discussed.


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